Tetrachloropropene

Catalog No.
S570137
CAS No.
10436-39-2
M.F
C3H2Cl4
M. Wt
179.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrachloropropene

CAS Number

10436-39-2

Product Name

Tetrachloropropene

IUPAC Name

1,1,2,3-tetrachloroprop-1-ene

Molecular Formula

C3H2Cl4

Molecular Weight

179.9 g/mol

InChI

InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1H2

InChI Key

UMGQVBVEWTXECF-UHFFFAOYSA-N

SMILES

C(C(=C(Cl)Cl)Cl)Cl

Synonyms

1,1,2,3-tetrachloro-2-propene, 1,1,2,3-tetrachloropropene, 1,1,2,3-tetrachloropropylene, tetrachloropropene, tetrachloropropylene

Canonical SMILES

C(C(=C(Cl)Cl)Cl)Cl

The exact mass of the compound 1,1,2,3-Tetrachloropropene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1,2,3-Tetrachloropropene (commonly designated as HCO-1230xa) is a highly reactive, heavily substituted allylic chloride and a critical C3 building block in industrial organohalogen synthesis [1]. Characterized by a boiling point of approximately 167°C and a density of 1.54 g/cm³, this specific isomer is predominantly utilized as a direct precursor in the manufacture of fourth-generation, ultra-low Global Warming Potential (GWP) hydrofluoroolefin (HFO) refrigerants and complex thiocarbamate agrochemicals . From a procurement perspective, sourcing high-purity 1,1,2,3-tetrachloropropene allows chemical manufacturers to bypass hazardous, multi-step on-site chlorination and dehydrochlorination workflows, directly enabling the regioselective synthesis of high-value downstream targets such as 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) and the herbicide Triallate.

Substituting 1,1,2,3-tetrachloropropene with generic chlorinated propanes or other tetrachloropropene isomers (such as 1,1,3,3-tetrachloropropene / 1230za or 2,3,3,3-tetrachloropropene / 1230xf) fundamentally disrupts downstream application-critical performance [1]. In refrigerant manufacturing, the position of the double bond and chlorine atoms dictates the final fluorination product; using the 1,1,3,3-isomer yields 1-chloro-3,3,3-trifluoropropene (1233zd), which cannot be used to produce the automotive refrigerant HFO-1234yf. Furthermore, attempting to use the 2,3,3,3-isomer as a cheaper substitute requires an on-site allylic rearrangement using Lewis acid catalysts (e.g., FeCl3), which introduces severe thermal risks—including exothermic temperature spikes of ≥80°C—and necessitates complex downstream filtration to prevent iron hydroxide contamination in the final product [2]. Therefore, procuring the exact 1,1,2,3-isomer is a strict requirement for both regiochemical fidelity and process safety.

Regioselective Fluorination for HFO-1234yf Precursors

The structural arrangement of 1,1,2,3-tetrachloropropene (1230xa) is mandatory for the production of fourth-generation refrigerants. Under gas-phase catalytic fluorination with HF over a fluorinated Cr2O3 catalyst, 1230xa yields >95% HCFO-1233xf (2-chloro-3,3,3-trifluoropropene), the direct precursor to HFO-1234yf. In contrast, the closely related isomer 1,1,3,3-tetrachloropropene (1230za) yields HCFO-1233zd (1-chloro-3,3,3-trifluoropropene) [1]. This 100% shift in regioselectivity dictates the viability of the entire synthetic pathway.

Evidence DimensionFluorination Product Regioselectivity
Target Compound Data1230xa yields HCFO-1233xf (C2-chlorine retention)
Comparator Or Baseline1230za yields HCFO-1233zd (C1-chlorine retention)
Quantified DifferenceComplete shift in the position of the retained halogen, determining the final HFO isomer.
ConditionsGas-phase catalytic fluorination with HF over fluorinated Cr2O3 catalyst

Procuring the exact 1230xa isomer is physically mandatory to synthesize the fourth-generation automotive refrigerant HFO-1234yf.

Elimination of Exothermic Isomerization Risks

Manufacturers often consider starting with 2,3,3,3-tetrachloropropene and isomerizing it on-site to 1,1,2,3-tetrachloropropene. However, this allylic rearrangement requires 5 to 400 ppm of anhydrous ferric chloride (FeCl3) and generates a highly exothermic reaction capable of causing temperature spikes of 80°C or higher [1]. By procuring pre-synthesized 1,1,2,3-tetrachloropropene, buyers eliminate this thermal hazard entirely and avoid the need to filter out iron catalyst, which otherwise precipitates as ferric hydroxide and contaminates downstream reactions.

Evidence DimensionProcess Temperature Exotherm and Catalyst Load
Target Compound Data0°C process exotherm, 0 ppm FeCl3 required (ready to use)
Comparator Or BaselineOn-site isomerization of 2,3,3,3-Tetrachloropropene requires 5-400 ppm FeCl3 and yields an ≥80°C exotherm
Quantified DifferenceEliminates an ≥80°C temperature spike and up to 400 ppm of iron catalyst contamination.
ConditionsIndustrial scale allylic rearrangement prior to downstream coupling

Direct procurement improves reactor safety profiles and prevents heavy metal contamination in sensitive downstream formulations.

Direct Coupling Efficiency in Triallate Synthesis

In the synthesis of the herbicide Triallate, 1,1,2,3-tetrachloropropene serves as the direct electrophile. It undergoes a single-step coupling with diisopropylamine and carbonyl sulfide at 0-65°C, achieving yields of approximately 70% . If a buyer instead procures an early-stage precursor like 1,2,3-trichloropropane, the workflow requires at least four additional hazardous steps (chlorination, multiple dehydrochlorinations, and isomerization) with compounding yield losses and the need to handle toxic chlorine gas on-site.

Evidence DimensionSynthesis Steps and Operational Complexity
Target Compound Data1-step liquid-phase coupling (~70% yield)
Comparator Or Baseline1,2,3-Trichloropropane requires ≥4 steps involving hazardous gas-phase chlorination
Quantified DifferenceEliminates 3 hazardous reaction steps and bypasses on-site chlorine gas handling.
ConditionsTriallate synthesis at 0-65°C

Allows agrochemical manufacturers to streamline operations, reduce facility hazard classifications, and maximize throughput.

Synthesis of Fourth-Generation Low-GWP Refrigerants

1,1,2,3-Tetrachloropropene is the right choice for fluorochemical manufacturers producing HFO-1234yf (2,3,3,3-tetrafluoropropene). Because of its specific halogenation pattern, it acts as the direct precursor to HCFO-1233xf, ensuring the correct regiochemistry is maintained during the critical HF-catalyzed gas-phase fluorination step [1].

Commercial Agrochemical Manufacturing (Triallate)

For industrial pesticide producers, this compound is the optimal electrophilic building block for synthesizing Triallate, a selective thiocarbamate herbicide. Procuring this specific isomer allows facilities to execute a direct, single-step coupling with diisopropylamine and carbonyl sulfide, bypassing the need for hazardous on-site chlorination infrastructure .

Specialty Fluoro-Chloro Monomer Development

In advanced materials research, 1,1,2,3-tetrachloropropene is utilized to synthesize specialty halogenated olefins. Its highly substituted, reactive double bond makes it an ideal starting material for creating custom fluoropolymers and resins that require specific thermal stability and chemical resistance profiles downstream of the initial fluorination [1].

XLogP3

3

Boiling Point

167.0 °C

UNII

413S8C56GB

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

In the presence of S9 mix all allylic chloropropenes tested exert considerable indirect mutagenic activity which is most pronounced for 1,2,3-trichloropropene. Lower as well as higher chlorinated derivatives are clearly less mutagenic. Longer than standard incubation time (120 min instead of 20 min) at 37 °C always leads to an incr in mutagenic activity. An incr in concn of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity only for 1,3-dichloropropene, 2,3-dichloro-1-propene and for the cis isomer of 1,1,2,3-tetrachloro-2-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix: (a) allyl chloride and 1,3-dichloropropene are hydrolyzed to the corresponding allylic alcohols which can be oxidized to the respective acroleins (hydrolytic-oxidative pathway); (b) 2,3-dichloro-1-propene, 1,1,2,3-tetrachloro-2-propene and hexachloropropene are epoxidized in the C=C double bond, giving rise to reactive epoxides (epoxidative pathway); (c) only 1,2,3-trichloropropene is obviously activated by both these alternative metabolic pathways. Structural parameters like chloro substitution of the central C atom of the C=C-C sequence and substituent induced polarization of the C=C double bond as well as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways.

Vapor Pressure

2.68 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

60320-18-5
10436-39-2

Wikipedia

1,1,2,3-tetrachloropropene

General Manufacturing Information

1-Propene, 1,1,2,3-tetrachloro-: ACTIVE

Dates

Last modified: 08-15-2023

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